

# Unveiling the Solid State: A Technical Guide to L-Amoxicillin Crystal Structure Analysis

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## Compound of Interest

Compound Name: *L-Amoxicillin*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical techniques and experimental protocols essential for the characterization of the crystal structure of **L-Amoxicillin**. Understanding the solid-state properties of this vital beta-lactam antibiotic is paramount for ensuring its quality, stability, and bioavailability in pharmaceutical formulations. This document details the crystallographic data of known forms, provides step-by-step experimental methodologies, and illustrates the logical workflows involved in crystal structure analysis.

## Crystallographic Data of L-Amoxicillin Forms

The solid-state landscape of **L-Amoxicillin** is characterized by the existence of multiple crystalline forms, including hydrates and solvates. The most common form is the trihydrate, but other solvated and polymorphic forms have been identified. The precise arrangement of molecules in the crystal lattice dictates the physicochemical properties of the active pharmaceutical ingredient (API).

Table 1: Crystallographic Data for Amoxicillin Trihydrate

Parameter	Value
Chemical Formula	C <sub>16</sub> H <sub>19</sub> N <sub>3</sub> O <sub>5</sub> S · 3H <sub>2</sub> O
Crystal System	Orthorhombic
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
a (Å)	6.18
b (Å)	13.05
c (Å)	20.85
α (°)	90
β (°)	90
γ (°)	90
Volume (Å <sup>3</sup> )	1681.5
Z	4
Density (calculated) (g/cm <sup>3</sup> )	1.65
CCDC Deposition Number	Data to be retrieved from the Cambridge Crystallographic Data Centre (CCDC).

Note: The crystallographic data for amoxicillin trihydrate is available in the Cambridge Crystallographic Data Centre (CCDC). Researchers are encouraged to access the CCDC for the complete and validated crystallographic information file (CIF).

Table 2: Crystallographic Data for Amoxicillin Sodium Methanol-Methyl Acetate Solvate

Parameter	Value
Chemical Formula	$C_{16}H_{18}N_3NaO_5S \cdot CH_4O \cdot C_3H_6O_2$
Crystal System	Monoclinic
Space Group	$P2_1$
a (Å)	10.123
b (Å)	15.456
c (Å)	15.789
$\alpha$ (°)	90
$\beta$ (°)	91.23
$\gamma$ (°)	90
Volume (Å <sup>3</sup> )	2467.8
Z	4
Density (calculated) (g/cm <sup>3</sup> )	1.32
CCDC Deposition Number	Refer to the supplementary information of the relevant publication for the CIF file.

## Experimental Protocols

The elucidation of **L-Amoxicillin**'s crystal structure and the identification of its various forms rely on a suite of analytical techniques. Below are detailed methodologies for the key experiments.

### Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the absolute three-dimensional structure of a crystalline material.

Methodology:

- Crystal Growth:

- Slowly evaporate a saturated solution of **L-Amoxicillin** in a suitable solvent system (e.g., water-isopropanol mixtures).
- Alternatively, use vapor diffusion or cooling crystallization methods to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
- Crystal Mounting:
  - Select a well-formed, single crystal under a microscope.
  - Mount the crystal on a goniometer head using a suitable cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
- Data Collection:
  - Instrument: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
  - X-ray Source: Mo K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) or Cu K $\alpha$  ( $\lambda = 1.54184 \text{ \AA}$ ) radiation.
  - Temperature: Data is typically collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations and improve data quality.
  - Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations (e.g., using  $\omega$  and  $\phi$  scans). The strategy should aim for high completeness (>99%) and redundancy of the data.
  - Exposure Time: The exposure time per frame will depend on the crystal's diffracting power and the X-ray source intensity (typically ranging from a few seconds to several minutes).
- Structure Solution and Refinement:
  - The collected diffraction data is processed to determine the unit cell parameters and space group.
  - The crystal structure is solved using direct methods or Patterson methods.

- The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

## Powder X-ray Diffraction (PXRD)

PXRD is a rapid and powerful technique for fingerprinting crystalline phases and for quantitative analysis of polymorphic mixtures.

Methodology:

- Sample Preparation:
  - Gently grind the **L-Amoxicillin** powder to a fine, uniform particle size (typically 10-50  $\mu\text{m}$ ) to minimize preferred orientation effects.
  - Pack the powder into a sample holder, ensuring a flat and level surface.
- Data Collection:
  - Instrument: A powder X-ray diffractometer in Bragg-Brentano or transmission geometry.
  - X-ray Source: Cu K $\alpha$  radiation is commonly used.
  - Scan Range ( $2\theta$ ): A typical scan range is from  $2^\circ$  to  $40^\circ$   $2\theta$ , which covers the most characteristic diffraction peaks for organic molecules.
  - Step Size and Scan Speed: A step size of  $0.02^\circ$   $2\theta$  and a scan speed of  $1\text{-}2^\circ/\text{min}$  are generally sufficient for routine analysis. For higher resolution or quantitative studies, a smaller step size and slower scan speed may be employed.
- Data Analysis:
  - The resulting diffractogram is analyzed to identify the positions (in  $^\circ 2\theta$ ) and relative intensities of the diffraction peaks.
  - This pattern is then compared to reference patterns from a database (e.g., the Powder Diffraction File) or to patterns calculated from single-crystal data to identify the crystalline form.

## Thermal Analysis (DSC and TGA)

Thermal analysis techniques are crucial for investigating the thermal stability, hydration/solvation state, and phase transitions of **L-Amoxicillin**.

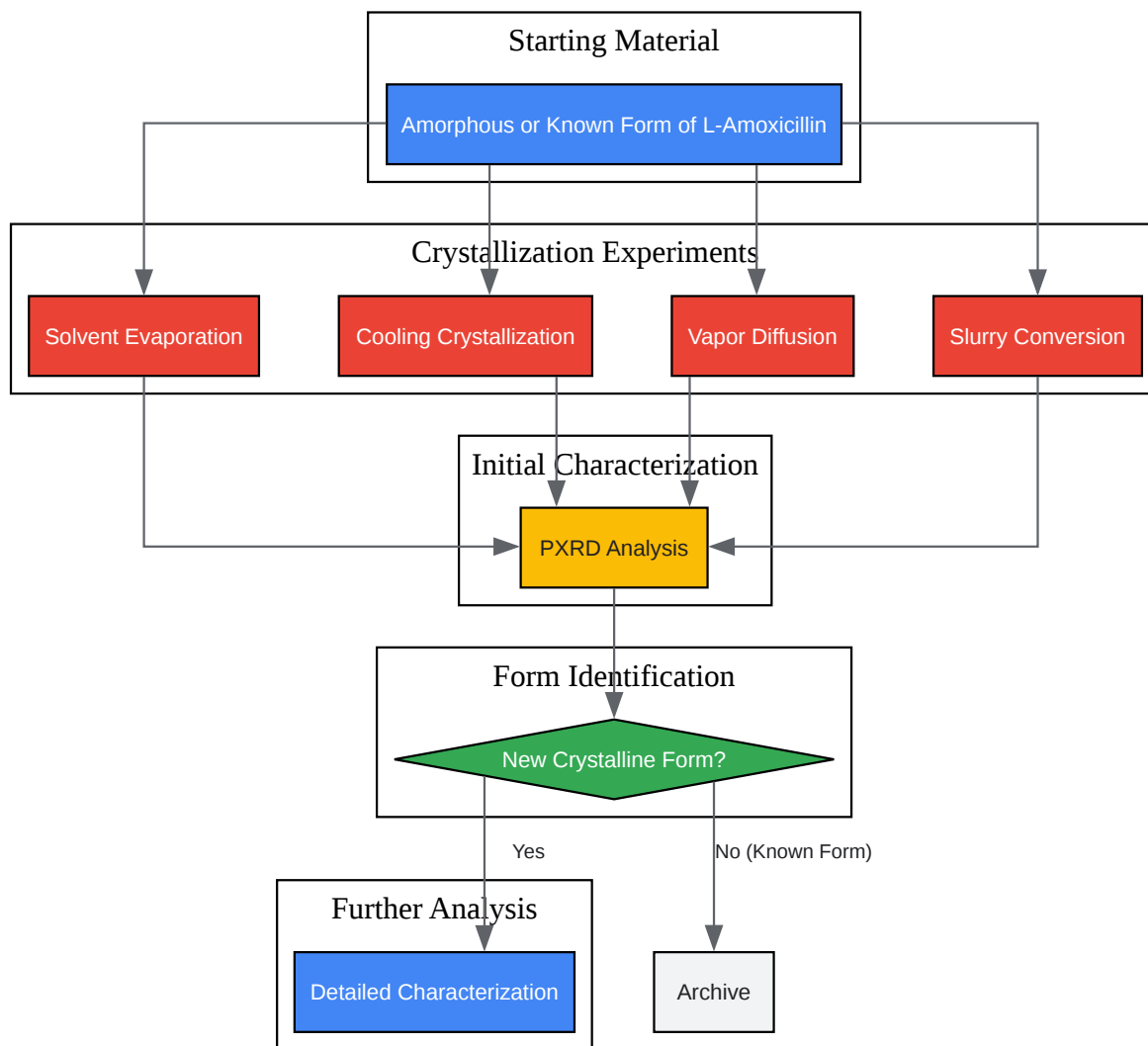
Methodology:

- Differential Scanning Calorimetry (DSC):
  - Instrument: A calibrated Differential Scanning Calorimeter.
  - Sample Preparation: Accurately weigh 2-5 mg of the **L-Amoxicillin** sample into an aluminum pan. The pan may be hermetically sealed or have a pinhole in the lid to allow for the escape of volatiles.
  - Heating Rate: A typical heating rate is 10 °C/min.
  - Temperature Range: The sample is heated over a temperature range that encompasses the expected thermal events (e.g., from room temperature to 250 °C).
  - Atmosphere: A nitrogen purge is typically used to provide an inert atmosphere.
  - Analysis: The resulting thermogram shows endothermic (e.g., melting, desolvation) and exothermic (e.g., crystallization, decomposition) events as a function of temperature.
- Thermogravimetric Analysis (TGA):
  - Instrument: A calibrated Thermogravimetric Analyzer.
  - Sample Preparation: Accurately weigh 5-10 mg of the **L-Amoxicillin** sample into a ceramic or platinum pan.
  - Heating Rate: A heating rate of 10 °C/min is commonly used.
  - Temperature Range: The sample is heated over a broad temperature range (e.g., from room temperature to 600 °C) to ensure complete decomposition.

- Atmosphere: A nitrogen or air purge is used, depending on whether thermal or oxidative decomposition is being studied.
- Analysis: The TGA curve plots the change in mass as a function of temperature, allowing for the quantification of water or solvent content and the determination of decomposition temperatures.<sup>[1]</sup>

## Visualization of Experimental Workflows

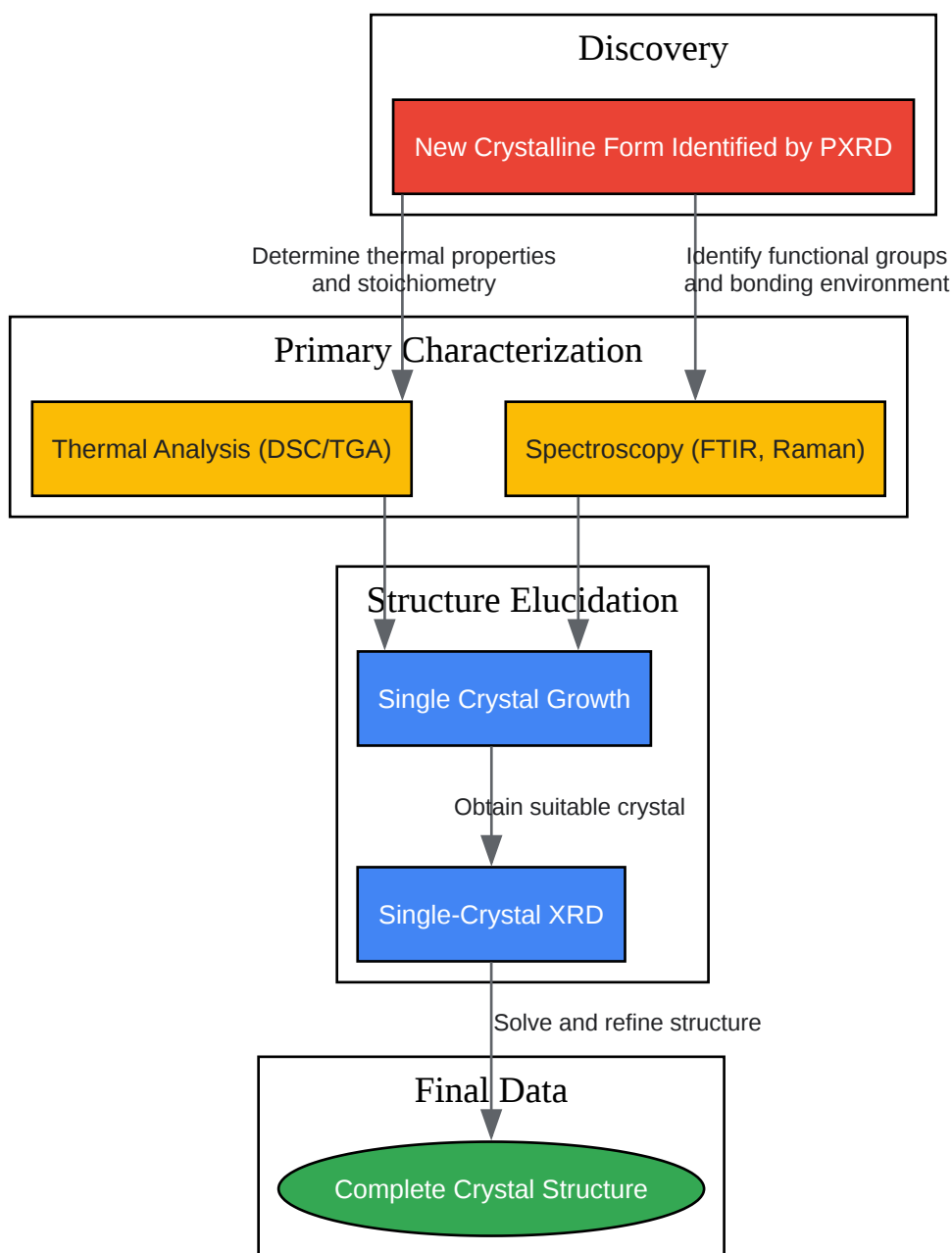
The following diagrams, generated using the DOT language, illustrate the logical flow of experiments in the analysis of **L-Amoxicillin**'s crystal structure.



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Caption: Workflow for Polymorph Screening of **L-Amoxicillin**.





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Caption: Characterization Cascade for a New Crystalline Form.

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## References

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
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